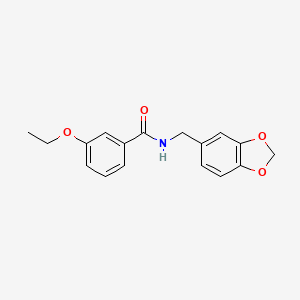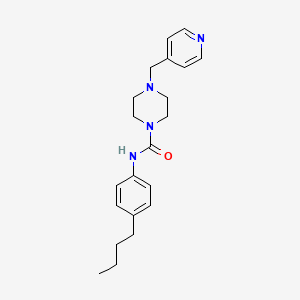![molecular formula C14H12N2O2S2 B4733252 N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4733252.png)
N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as OPAT, is a chemical compound with potential applications in scientific research. It is a thioamide derivative of 2-phenylethylamine and thiophene-2-carboxylic acid, which was first synthesized in 2010 by a group of researchers at the University of Oxford.
作用機序
OPAT acts as a potent blocker of the voltage-gated potassium channel Kv1.3, which is predominantly expressed in T cells and plays a critical role in the immune response. By inhibiting this channel, OPAT can suppress the proliferation and activation of T cells, which are involved in various autoimmune diseases and inflammatory conditions.
Biochemical and Physiological Effects:
OPAT has been shown to have a number of biochemical and physiological effects, including the inhibition of potassium efflux from cells, the suppression of T cell proliferation and cytokine production, and the modulation of synaptic transmission in the brain. These effects are thought to be mediated by the specific interaction of OPAT with Kv1.3 channels and other ion channels in the brain and immune system.
実験室実験の利点と制限
One of the main advantages of using OPAT in lab experiments is its high selectivity and potency for Kv1.3 channels, which allows for precise modulation of their activity without affecting other ion channels. However, the use of OPAT may also be limited by its potential toxicity and off-target effects, as well as the difficulty of synthesizing and purifying the compound.
将来の方向性
There are several potential future directions for research on OPAT and its applications. These include further studies on the molecular mechanisms of its interaction with Kv1.3 channels and other ion channels, the development of more potent and selective analogs of OPAT, and the exploration of its therapeutic potential in various neurological and immune disorders. Additionally, the use of OPAT in combination with other drugs or therapies may also be investigated to enhance its efficacy and minimize its side effects.
科学的研究の応用
OPAT has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability and synaptic transmission. This makes it a valuable tool for studying the mechanisms underlying various neurological disorders, such as epilepsy and chronic pain.
特性
IUPAC Name |
N-(phenacylcarbamothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-11(10-5-2-1-3-6-10)9-15-14(19)16-13(18)12-7-4-8-20-12/h1-8H,9H2,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNOLTNHRWBLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4733174.png)
![3,6-dimethyl-N-[1-(4-pyridinyl)ethyl]isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4733175.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4733183.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4733189.png)
![ethyl (3-{[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4733194.png)
![methyl 4-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B4733214.png)
![3,6-dimethyl-N-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4733228.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4733234.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4733237.png)
![N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B4733256.png)


![6-[(2,6-dimethyl-1-piperidinyl)sulfonyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4733281.png)
![ethyl 4-amino-2-({2-[4-(aminocarbonyl)-1-piperidinyl]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4733286.png)